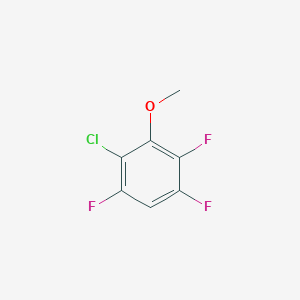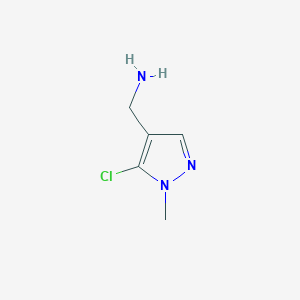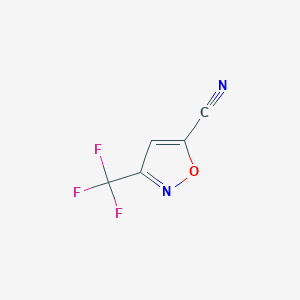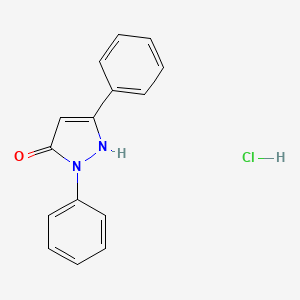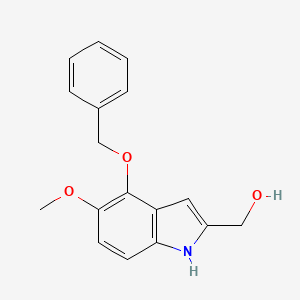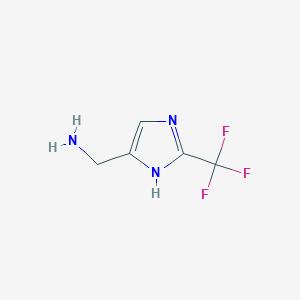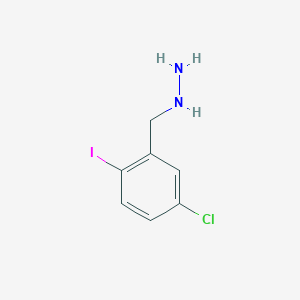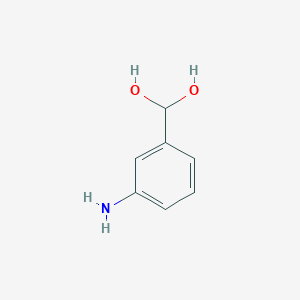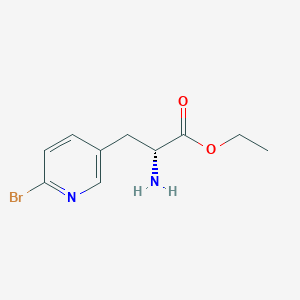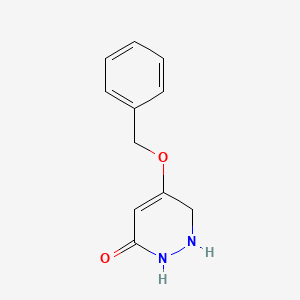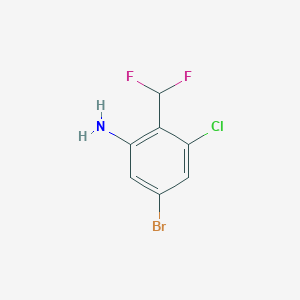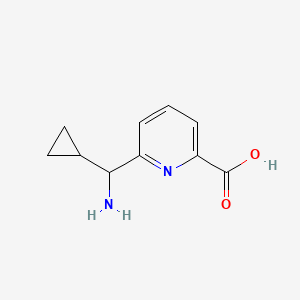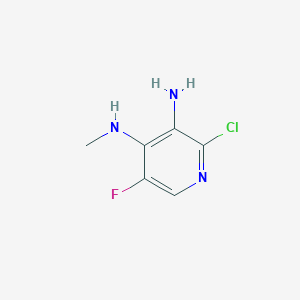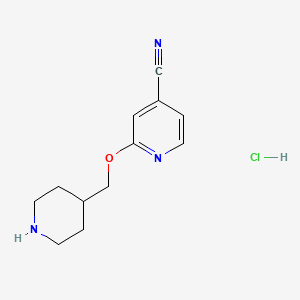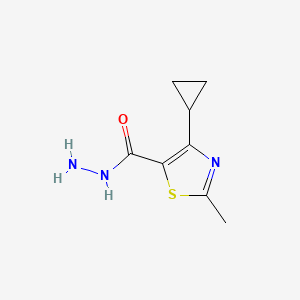
4-Cyclopropyl-2-methylthiazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropyl-2-methylthiazole-5-carbohydrazide is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-methylthiazole-5-carbohydrazide typically involves the formation of the thiazole ring followed by the introduction of the carbohydrazide group. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclopropylamine with 2-bromo-3-methylthiophene-5-carboxylic acid can lead to the formation of the thiazole ring, which is then further reacted with hydrazine hydrate to introduce the carbohydrazide group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropyl-2-methylthiazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropyl-2-methylthiazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Cyclopropyl-2-methylthiazole-5-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt the function of bacterial cell walls, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Benzyl-4-methylthiazole-5-carbohydrazide
- 4-Methylthiazole-5-carboxaldehyde
- Ethyl 4-(4-chlorophenyl)-2-methylthiazole-5-carboxylate
Uniqueness
4-Cyclopropyl-2-methylthiazole-5-carbohydrazide is unique due to the presence of the cyclopropyl group, which can impart specific steric and electronic properties to the molecule. This can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various fields .
Eigenschaften
Molekularformel |
C8H11N3OS |
|---|---|
Molekulargewicht |
197.26 g/mol |
IUPAC-Name |
4-cyclopropyl-2-methyl-1,3-thiazole-5-carbohydrazide |
InChI |
InChI=1S/C8H11N3OS/c1-4-10-6(5-2-3-5)7(13-4)8(12)11-9/h5H,2-3,9H2,1H3,(H,11,12) |
InChI-Schlüssel |
BGXYSBBWADJYJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(S1)C(=O)NN)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


